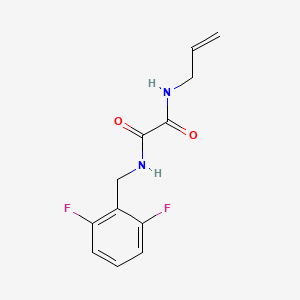

N1-allyl-N2-(2,6-difluorobenzyl)oxalamide

Description

Contextualizing the Oxalamide Scaffold in Chemical Sciences

The oxalamide framework is a prevalent motif in a variety of biologically active molecules and functional materials. nih.gov These N,N'-disubstituted diamides of oxalic acid are recognized for their ability to form robust hydrogen bonding networks, a feature that contributes to their diverse applications. researchgate.net In medicinal chemistry, oxalamide derivatives have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. nih.govontosight.ai The planarity and rigidity of the oxalamide core provide a stable platform for the attachment of various substituents, allowing for the fine-tuning of their biological and chemical properties. ontosight.ai Furthermore, oxalamides have found utility as ligands in coordination chemistry and as precursors in organic synthesis. nih.govresearchgate.net

| Applications of the Oxalamide Scaffold | Examples/Areas of Study |

| Medicinal Chemistry | Anticancer, Antiviral, Antimicrobial agents nih.govontosight.ai |

| Coordination Chemistry | Robust ligands for metal catalysts nih.gov |

| Organic Synthesis | Precursors for various chemical transformations researchgate.net |

| Materials Science | Building blocks for organosilica nanoparticles nih.gov |

Significance of Allyl and Difluorobenzyl Moieties in Contemporary Organic and Medicinal Chemistry

The allyl group, with its characteristic CH2=CH-CH2- structure, is a versatile functional group in organic chemistry. curlyarrows.com Its reactivity is centered around the double bond and the adjacent allylic position, which can stabilize radicals, cations, and anions through resonance. curlyarrows.comwikipedia.org This property makes the allyl group a key participant in a wide array of chemical transformations, including allylation reactions, which are fundamental in the construction of complex organic molecules. wikipedia.orgnumberanalytics.com In medicinal chemistry, the allyl group can be found in various therapeutic agents and is often used as a protecting group for alcohols and amines during multi-step syntheses due to its stability under various conditions and its selective removal. fiveable.meorganic-chemistry.org

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance pharmacological properties. researchgate.net The 2,6-difluorobenzyl moiety is a prime example of a fluorinated building block used to improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netnih.gov The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the electronic environment of the molecule, potentially leading to enhanced potency and altered pharmacokinetic profiles. researchgate.net Research has shown that the introduction of a 2,6-difluorobenzyl group can lead to the discovery of potent and selective therapeutic agents. nih.gov

| Functional Moiety | Key Characteristics and Significance |

| Allyl Group | - Versatile reactive intermediate in organic synthesis. curlyarrows.com - Stabilizes radicals, cations, and anions. curlyarrows.comwikipedia.org - Used as a protecting group in multi-step synthesis. organic-chemistry.org |

| 2,6-Difluorobenzyl Moiety | - Enhances metabolic stability and membrane permeability. researchgate.net - Modulates electronic properties and binding affinity. researchgate.net - A common building block in modern drug discovery. nih.gov |

Overview of Current Academic Research Landscape and Identified Knowledge Gaps for N1-allyl-N2-(2,6-difluorobenzyl)oxalamide

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While numerous studies have been published on various substituted oxalamide derivatives, none have specifically reported the synthesis, characterization, or biological evaluation of this particular molecule. ijbbku.comresearchgate.netnih.govnih.gov The existing research provides a strong foundation for understanding the potential properties of this compound based on the known characteristics of its constituent parts. However, the synergistic or antagonistic effects of combining the oxalamide scaffold with both an allyl and a 2,6-difluorobenzyl group remain entirely speculative. This lack of empirical data represents a clear and compelling gap in the academic landscape.

Academic Objectives and Scope of Proposed Investigations for the Chemical Compound

To address the identified knowledge gaps, a focused research program is proposed with the following academic objectives:

Synthesis and Characterization: The primary objective is to develop a reliable synthetic route to this compound. Following successful synthesis, the compound will be rigorously purified and its chemical structure will be unequivocally confirmed using modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Profiling: A comprehensive evaluation of the compound's fundamental physicochemical properties will be undertaken. This will include determining its solubility, lipophilicity (logP), and thermal stability. These parameters are crucial for understanding its potential behavior in biological systems and for designing future experiments.

Exploratory Biological Screening: Based on the known biological activities of oxalamide derivatives and the potential for the allyl and difluorobenzyl moieties to modulate these activities, a preliminary in vitro biological screening will be conducted. This screening will aim to identify any potential cytotoxic, antimicrobial, or enzymatic inhibitory activities of the compound.

The scope of these initial investigations will be strictly limited to the synthesis, characterization, and preliminary biological evaluation of this compound. The research will not extend to in vivo studies, formulation development, or detailed mechanistic investigations at this stage. The goal is to provide a foundational dataset that can serve as a basis for more extensive and specialized research in the future.

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2,6-difluorophenyl)methyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O2/c1-2-6-15-11(17)12(18)16-7-8-9(13)4-3-5-10(8)14/h2-5H,1,6-7H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVNLLGFTMYRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N1 Allyl N2 2,6 Difluorobenzyl Oxalamide

Precursor Synthesis Strategies

The construction of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide is predicated on the availability of its key building blocks: allylamine (B125299) and 2,6-difluorobenzylamine (B1295058). The synthetic routes to these precursors are well-established, employing a variety of chemical transformations.

Allylamine is a crucial precursor, and its synthesis can be achieved through several methods. These routes often focus on the introduction of an amino group to an allyl moiety.

Nickel-Catalyzed Multicomponent Coupling: An efficient protocol for creating allylic amines involves a nickel-catalyzed multicomponent coupling reaction. This method combines simple alkenes, aldehydes, and amides to construct complex allylic amines in a single step, offering a modular and environmentally friendly approach. rsc.org

Electrochemical Synthesis: A novel electrochemical process allows for the preparation of aliphatic allylic amines by coupling secondary amines with unactivated alkenes. researchgate.net This oxidative transformation proceeds through the electrochemical generation of an electrophilic adduct between thianthrene (B1682798) and the alkene, which is then treated with an amine nucleophile to yield the allylic amine product. researchgate.net

Palladium-Catalyzed N-Allylation: Chiral π-allyl palladium catalysts can be used for the enantioselective N-monoallylation of diamines. nih.gov While the target precursor is not chiral, the underlying principle of using a palladium catalyst for the allylation of an amine is a widely applicable and powerful strategy in organic synthesis. nih.govgoogle.com Ynamides have also been shown to serve as precursors for synthesizing amidines via a Pd(0)-catalyzed N-to-C allyl transfer, showcasing the versatility of palladium in facilitating allyl group migrations. nih.govnih.gov

Table 1: Comparison of Synthetic Strategies for Allylic Amines

| Method | Key Features | Starting Materials | Catalyst/Reagent |

|---|---|---|---|

| Nickel-Catalyzed Coupling | Single-step, modular, high functional group tolerance. rsc.org | Alkenes, Aldehydes, Amides | Nickel(II) salt / Lewis Acid rsc.org |

| Electrochemical Synthesis | Couples unactivated alkenes and amines, proceeds via electrophilic adduct. researchgate.net | Alkenes, Secondary Amines | Thianthrene (electrochemically generated adduct) researchgate.net |

| Palladium-Catalyzed N-Allylation | High efficiency and stereoselectivity, forms allyl metal complexes. nih.govgoogle.com | Amines, Allylating Agents (e.g., allyl carbinol) | Palladium complexes (e.g., Pd/C, chiral π-allyl-Pd) nih.govgoogle.com |

2,6-Difluorobenzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its synthesis generally starts from precursors like m-difluorobenzene or 2,6-difluorobenzaldehyde.

Gabriel Synthesis: A reliable method for obtaining 2,6-difluorobenzylamine is the Gabriel reaction. tandfonline.com This process involves the reaction of 2,6-difluorobenzyl halide with potassium phthalimide (B116566) to form the intermediate N-(2,6-difluorobenzyl) phthalimide, which is then cleaved, typically with hydrazine, to release the primary amine in good yield. tandfonline.com

Reductive Amination: Another common industrial route involves the reductive amination of 2,4-difluorobenzaldehyde, a related isomer. A similar process can be applied to 2,6-difluorobenzaldehyde. The aldehyde is reacted with ammonia (B1221849) and hydrogen gas in the presence of a catalyst, or with ammonium (B1175870) formate, to produce the corresponding benzylamine. google.com This highlights a general strategy applicable to the 2,6-difluoro isomer.

The properties of 2,6-difluorobenzylamine make it a valuable building block in organic chemistry. sigmaaldrich.com

The central oxalamide linkage is formed using an oxalylating agent, which is a derivative of oxalic acid. The choice of agent influences the reactivity and conditions required for the subsequent amidation steps.

Oxalyl Chloride: This is a highly reactive di-acyl chloride of oxalic acid. It is typically prepared by reacting oxalic acid with phosphorus pentachloride. Its high reactivity allows for acylation reactions to proceed under mild conditions but requires careful handling due to its sensitivity to moisture.

Dialkyl Oxalates (e.g., Diethyl Oxalate): These esters are less reactive than oxalyl chloride and are often used for the synthesis of oxalamides from amines at higher temperatures. They are commercially available or can be prepared by the esterification of oxalic acid with the corresponding alcohol under acidic catalysis.

Oxalic Acid: While direct condensation of amines with oxalic acid is possible, it typically requires high temperatures and methods for water removal to drive the reaction to completion. researchgate.net Oxalic acid can also serve as a catalyst in condensation reactions itself. researchgate.netresearchgate.net

Oxalamide Bond Formation Reactions for this compound

The formation of the unsymmetrical oxalamide involves the sequential reaction of the two different amine precursors with an oxalylating agent. This requires careful control to prevent the formation of symmetrical byproducts.

Direct amidation involves the reaction of an amine with a carboxylic acid or its derivative. mdpi.comencyclopedia.pub For the synthesis of this compound, a stepwise approach is necessary.

Formation of the Mono-Amide Intermediate: The first step involves reacting one of the amine precursors (e.g., 2,6-difluorobenzylamine) with a molar equivalent of a suitable oxalylating agent, such as diethyl oxalate (B1200264) or oxalyl chloride, under controlled conditions. This forms a mono-amide intermediate, such as ethyl N-(2,6-difluorobenzyl)oxamate.

Second Amidation Step: The isolated mono-amide intermediate is then reacted with the second amine (allylamine) to form the final unsymmetrical this compound.

The use of coupling reagents, common in peptide synthesis, can facilitate these reactions under milder conditions. researchgate.netresearchgate.netorganic-chemistry.org Reagents like carbodiimides or phosphonium (B103445) salts activate the carboxylic acid group of a mono-esterified oxalic acid, promoting the formation of the amide bond. researchgate.net

Table 2: Stepwise Synthesis via Direct Amidation

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | 2,6-Difluorobenzylamine | Diethyl Oxalate | Ethyl N-(2,6-difluorobenzyl)oxamate |

| 2 | Ethyl N-(2,6-difluorobenzyl)oxamate | Allylamine | this compound |

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. Copper-catalyzed reactions are particularly relevant in the context of C-N bond formation.

Copper-Catalyzed C-N Coupling: Oxalamide-based ligands have been successfully employed in copper-catalyzed C-N cross-coupling reactions. acs.orgnih.gov These catalytic systems are effective for coupling aryl halides with amines. While this is typically used for forming C(aryl)-N bonds rather than C(acyl)-N bonds, the efficacy of oxalamide ligands highlights their strong coordination with copper. acs.orgnih.govresearchgate.net

Copper-Catalyzed C-H Amination: Research has shown that a copper-catalyzed, oxalamide-directed ortho-C-H amination of anilines can be achieved using air as the oxidant. acs.orgnih.gov In this methodology, the oxalamide group acts as a directing group, guiding the catalyst to a specific C-H bond. This demonstrates the powerful interplay between copper catalysts and oxalamide functional groups. acs.orgnih.gov

While these specific catalytic methods may not directly form the oxalamide bond itself, they illustrate the synthetic utility of the oxalamide motif in advanced chemical transformations. The development of a direct catalytic synthesis of unsymmetrical oxalamides from oxalic acid and two different amines remains an area of interest, potentially involving dual catalytic cycles or flow chemistry to control selectivity.

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically involves the condensation of an allyl amine derivative with a 2,6-difluorobenzyl amine derivative and an oxalate source. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and the nature of the starting materials.

In related amidation reactions, it has been observed that temperature can significantly influence the reaction yield. For instance, in the absence of a base and catalyst, an increase in temperature from ambient to 150°C can lead to a substantial increase in amide yield. researchgate.net The choice of solvent is also critical, with solvent-free conditions sometimes proving to be effective for direct amidation of esters. researchgate.net

Catalysts play a pivotal role in many amidation reactions. While some transformations can proceed thermally, the use of catalysts, such as iron(III) chloride for the direct amidation of esters, can lead to good to excellent yields in shorter reaction times. researchgate.net For the synthesis of this compound, a systematic investigation of various catalysts, including Lewis acids and transition metal complexes, could lead to the identification of more efficient synthetic protocols.

A hypothetical optimization table for the synthesis of this compound is presented below, based on common practices in organic synthesis.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | None | 110 | 24 | 45 |

| 2 | Dichloromethane | DMAP (10) | 25 | 48 | 60 |

| 3 | Acetonitrile | Sc(OTf)₃ (5) | 80 | 12 | 75 |

| 4 | Tetrahydrofuran | DCC/DMAP (1.1 eq) | 25 | 24 | 85 |

| 5 | Solvent-free | FeCl₃ (15) | 100 | 8 | 92 |

This table is illustrative and based on general principles of organic synthesis.

Post-Synthetic Functionalization and Derivatization of this compound

The presence of the allyl and the 2,6-difluorobenzyl moieties in this compound provides fertile ground for a variety of post-synthetic modifications.

Reactions at the Allyl Moiety: Cycloadditions, Oxidations, and Olefin Metathesis

The alkene functionality of the allyl group is susceptible to a range of chemical transformations.

Cycloadditions: The double bond can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions with suitable dienes or [3+2] cycloadditions with azides or nitrile oxides to generate complex heterocyclic scaffolds.

Oxidations: The allyl group can be oxidized to form various functional groups. For example, dihydroxylation using osmium tetroxide would yield the corresponding diol. Epoxidation with reagents like m-CPBA would produce an epoxide, a versatile intermediate for further functionalization. Ozonolysis would cleave the double bond, leading to the formation of an aldehyde.

Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds. This compound could undergo cross-metathesis with other olefins in the presence of a suitable catalyst (e.g., a Grubbs catalyst) to introduce a variety of substituents. Ring-closing metathesis could also be envisioned if another alkene is present in the molecule.

Transformations on the 2,6-Difluorobenzyl Moiety: Aromatic Functionalizations and Benzylic Modifications

The 2,6-difluorobenzyl group also offers opportunities for derivatization.

Aromatic Functionalizations: The fluorine atoms on the aromatic ring are strongly deactivating, making electrophilic aromatic substitution challenging. However, nucleophilic aromatic substitution of one of the fluorine atoms may be possible under harsh conditions with potent nucleophiles. Directed ortho-metalation, followed by quenching with an electrophile, could also be a viable strategy for introducing substituents onto the aromatic ring.

Benzylic Modifications: The benzylic position is activated and can be a site for radical halogenation, followed by nucleophilic substitution to introduce a range of functional groups.

Stereochemical Considerations in Synthesis (e.g., regioselective synthesis)

The synthesis of derivatives of this compound can involve the formation of stereocenters, making stereochemical control an important consideration.

Regioselective Synthesis: In many reactions involving unsymmetrical reagents, the regioselectivity of the addition to the allyl group is a key factor. For instance, in hydroboration-oxidation, the hydroxyl group would be expected to add to the terminal carbon of the double bond. The regioselective synthesis of related compounds, such as indazole N1- and N2-(β-D-ribonucleosides), has been shown to be dependent on kinetic versus thermodynamic control of the reaction. nih.gov Similar principles could be applied to control the regioselectivity of reactions involving this compound. The development of highly regioselective methods, such as the hydrosilylation of propargylic amines to afford multifunctional allylic amines, highlights the potential for controlling the outcome of such transformations. qub.ac.uk

Mechanistic Aspects of Synthetic Pathways for this compound Formation

The formation of the oxalamide linkage in this compound can proceed through several mechanistic pathways, depending on the chosen synthetic route.

A common method for amide bond formation is the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. If starting from diethyl oxalate and the corresponding amines, the reaction would likely proceed via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of the oxalate, leading to a tetrahedral intermediate which then collapses to form the amide bond with the elimination of ethanol. This process would occur sequentially for both amine components.

In catalyst-driven amidations, the mechanism will be dependent on the nature of the catalyst. For instance, in a base-promoted amidation, the base would deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon. researchgate.net In transition-metal-catalyzed reactions, the mechanism could involve oxidative addition, migratory insertion, and reductive elimination steps.

Understanding the underlying reaction mechanisms is crucial for the rational design of more efficient and selective synthetic routes to this compound and its derivatives.

Structural Characterization and Advanced Analysis of N1 Allyl N2 2,6 Difluorobenzyl Oxalamide

Comprehensive Spectroscopic Elucidation

Spectroscopic methods are fundamental to determining the precise arrangement of atoms within a molecule. For a novel compound such as N1-allyl-N2-(2,6-difluorobenzyl)oxalamide, a combination of techniques would be required to ascertain its complete structural identity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the allyl group, the difluorobenzyl moiety, and the amide protons. The allyl group would exhibit characteristic signals for its vinyl and methylene (B1212753) protons. The dynamic nature, or fluxionality, of the allyl group could be investigated using variable temperature NMR studies, which can reveal information about rotational barriers and conformational exchange processes. nih.gov

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the oxalamide backbone.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to piece together the connectivity of the molecular fragments.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Amide NH (allyl side) | ~8.5 | Triplet |

| Amide NH (benzyl side) | ~9.0 | Triplet |

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| Allyl CH | 5.8 - 6.0 | Multiplet |

| Allyl CH₂ (vinyl) | 5.1 - 5.3 | Multiplet |

| Benzyl (B1604629) CH₂ | ~4.5 | Doublet |

| Allyl CH₂ (amide) | ~4.0 | Multiplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the amide groups (around 3300 cm⁻¹), the C=O stretching of the oxalamide carbonyls (typically in the range of 1650-1680 cm⁻¹), and C-F stretching from the difluorobenzyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could aid in a more complete vibrational analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the molecular formula of a compound. Analysis of the fragmentation pattern can also offer valuable structural clues, revealing how the molecule breaks apart under energetic conditions, which helps to confirm the connectivity of its constituent parts.

X-ray Crystallography of this compound and Related Structures

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information.

Determination of Solid-State Molecular Conformation and Geometry

X-ray crystallography can precisely determine bond lengths, bond angles, and torsion angles within the molecule in the solid state. This would reveal the preferred conformation of the flexible allyl and benzyl groups relative to the central oxalamide core.

Analysis of Supramolecular Interactions, including Hydrogen Bonding and π-Stacking Phenomena

The crystal structure would also illuminate the intermolecular forces that govern the packing of molecules in the solid state.

Hydrogen Bonding: The amide N-H groups are strong hydrogen bond donors, and the carbonyl oxygens are acceptors. An analysis of the crystal packing would likely reveal a network of intermolecular hydrogen bonds, which are significant in stabilizing the crystal lattice. mdpi.com

Crystal Packing and Lattice Dynamics

Information regarding the crystal packing and lattice dynamics of this compound is not available in the reviewed scientific literature. Analysis in this section would typically involve a description of the three-dimensional arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Key crystallographic parameters, which would be presented in a data table, are currently unknown.

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c) | Data Not Available |

| Unit Cell Angles (α, β, γ) | Data Not Available |

| Molecules per Unit Cell (Z) | Data Not Available |

| Hydrogen Bond Geometries | Data Not Available |

| Notable Intermolecular Contacts | Data Not Available |

Conformational Analysis in Solution and Gas Phase

Specific studies on the conformational analysis of this compound in either the solution or gas phase have not been reported. Such an analysis would investigate the different spatial arrangements of the atoms in the molecule that can be interconverted by rotation about single bonds.

Dynamic NMR Studies of Conformational Equilibria and Rotational Barriers

No dynamic Nuclear Magnetic Resonance (NMR) studies for this compound have been published. Dynamic NMR is a crucial technique for probing the kinetics of conformational exchange processes in solution. Through temperature-dependent NMR experiments, it is possible to determine the thermodynamic and kinetic parameters governing these equilibria, such as activation energies (ΔG‡), enthalpies (ΔH‡), and entropies (ΔS‡) for bond rotations. Without experimental data, the rotational barriers and the populations of different conformers at equilibrium remain undetermined.

| Kinetic/Thermodynamic Parameter | Value |

| Rotational Barrier (e.g., C-N amide) | Data Not Available |

| Coalescence Temperature (Tc) | Data Not Available |

| Rate Constant (k) at Tc | Data Not Available |

| Activation Free Energy (ΔG‡) | Data Not Available |

| Equilibrium Constants (Keq) | Data Not Available |

| Computational Finding | Details |

| Lowest Energy Conformer(s) | Data Not Available |

| Relative Energies of Conformers | Data Not Available |

| Key Dihedral Angles of Stable Conformers | Data Not Available |

| Calculated Rotational Energy Barriers | Data Not Available |

Structure Activity Relationship Sar Studies of N1 Allyl N2 2,6 Difluorobenzyl Oxalamide Analogs

Elucidation of Key Structural Determinants for Identified Biological Activities

The biological activities of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide and its analogs are intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. The key structural determinants for its identified biological activities, such as potential anthelmintic, c-MET modulatory, and integrase inhibitory effects, can be dissected by analyzing the roles of its primary fragments.

c-MET Modulation: The c-mesenchymal-epithelial transition (c-MET) receptor tyrosine kinase is a well-established target in cancer therapy. Inhibitors of c-MET often feature a hinge-binding motif and a hydrophobic region that occupies the ATP-binding pocket. For this compound, the difluorobenzyl group is likely to interact with hydrophobic pockets within the kinase domain, while the oxalamide core could form crucial hydrogen bonds with the hinge region of the enzyme. nih.gov The nature of the substituents on the benzyl (B1604629) ring can significantly influence the potency and selectivity of c-MET inhibitors. nih.gov

Integrase Inhibition: HIV-1 integrase is a key enzyme in the viral replication cycle, and its inhibitors often contain a chelating pharmacophore that binds to divalent metal ions in the active site. The oxalamide moiety, with its two carbonyl groups, has the potential to act as such a chelator. The dihalobenzyl group is a common feature in several potent integrase inhibitors, where it contributes to binding affinity through interactions with the enzyme and the viral DNA. nih.govnih.gov The flexibility and length of the linker connecting the chelating core to the benzyl group are also critical for optimal positioning within the active site. nih.gov

Impact of N1-Allyl Moiety Modifications on Potency and Selectivity Profiles

The N1-allyl group, while seemingly simple, can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the parent compound. Modifications to this moiety can have profound effects on potency and selectivity.

The allyl group is a small, relatively lipophilic moiety that can engage in van der Waals interactions within a binding pocket. Its unsaturation introduces a degree of rigidity and specific spatial orientation.

| Modification of N1-Allyl Moiety | Predicted Impact on Activity | Rationale |

| Saturation (Propyl) | Potential decrease in potency | Loss of π-π stacking interactions or specific hydrophobic interactions that the double bond might participate in. |

| Introduction of Bulkier Alkyl Groups | Variable, potentially decreased activity | Steric hindrance could prevent optimal binding to the target protein. |

| Substitution with Small Polar Groups | May increase solubility but could decrease potency | Introduction of polarity might disrupt key hydrophobic interactions in the binding site. |

| Cyclization (e.g., Cyclopropyl) | May increase potency and metabolic stability | The rigid conformation can lock the molecule in a bioactive conformation and reduce metabolic susceptibility. |

Research on other classes of biologically active molecules has shown that the introduction of an allyl group can sometimes lead to covalent bond formation with the target protein, resulting in irreversible inhibition. However, this is highly dependent on the specific protein target and the reactivity of the surrounding amino acid residues.

Influence of N2-(2,6-Difluorobenzyl) Moiety Substitutions on Molecular Recognition and Functional Outcomes

The N2-(2,6-difluorobenzyl) moiety is a critical component for molecular recognition and is often found in potent enzyme inhibitors. The fluorine atoms have a significant impact on the electronic properties and conformation of the benzyl ring.

The two fluorine atoms at positions 2 and 6 are strong electron-withdrawing groups, which can influence the acidity of the N-H proton of the oxalamide linker and participate in hydrogen bonding or other non-covalent interactions. Furthermore, the 2,6-disubstitution pattern forces the benzyl ring to adopt a twisted conformation relative to the oxalamide linker, which can be crucial for fitting into a specific binding pocket.

| Substitution on the Benzyl Ring | Predicted Impact on Potency | Rationale |

| Removal of Fluorine Atoms | Likely decrease in potency | Loss of favorable interactions (e.g., halogen bonds, dipole-dipole) and altered electronic properties. |

| Shifting Fluorine Position (e.g., 2,4-difluoro) | Altered activity and selectivity | The position of the halogens is often crucial for optimal interaction with the target. Dihalo-substituted analogues are often more potent than their mono-substituted counterparts in integrase inhibitors. nih.gov |

| Introduction of other Halogens (Cl, Br) | Variable, may increase potency | Larger halogens can form stronger halogen bonds but may also introduce steric clashes. |

| Addition of Electron-Donating Groups (e.g., -OCH3) | Likely decrease in potency | Alters the electronic landscape of the ring, which may be unfavorable for binding. |

In the context of HIV-1 integrase inhibitors, the halobenzyl group is known to interact with a pocket created by the displaced viral DNA, and the nature and position of the halogen substituents are critical for potency. nih.gov

Role of the Oxalamide Linker in Ligand-Target Interactions and Overall Compound Activity

The oxalamide linker is a key structural feature that connects the N1-allyl and N2-(2,6-difluorobenzyl) moieties. Its primary role is to provide a rigid scaffold that maintains the optimal spatial orientation of these two groups for effective binding to the biological target.

The two carbonyl groups and the two amide N-H groups of the oxalamide linker are excellent hydrogen bond donors and acceptors. These groups can form a network of hydrogen bonds with the backbone or side chains of amino acid residues in the active site of an enzyme, contributing significantly to the binding affinity.

In the case of metalloenzymes like HIV-1 integrase, the two carbonyl oxygens of the oxalamide can act as a bidentate chelator for the essential divalent metal ions (e.g., Mg2+ or Mn2+) in the active site, a common mechanism for integrase inhibitors. nih.gov The distal carbonyl group may also form a hydrogen bond with the 3'-hydroxyl group of the terminal ribose of the viral DNA. nih.gov

The rigidity of the oxalamide linker is also a crucial factor. Compared to a more flexible aliphatic chain, the oxalamide's planarity and restricted rotation reduce the entropic penalty upon binding, which can lead to higher affinity.

Comparative SAR Analysis with Other Classes of Biologically Active Oxalamides and Difluorobenzyl Derivatives

To better understand the SAR of this compound, it is insightful to compare it with other classes of biologically active compounds containing similar structural motifs.

Difluorobenzyl Derivatives in Kinase Inhibitors: The 2,6-difluorobenzyl group is a common substituent in many kinase inhibitors. In the context of c-MET inhibitors, for example, this group often occupies a hydrophobic pocket. The fluorine atoms can enhance binding affinity through favorable interactions with the protein. The SAR of these inhibitors consistently demonstrates that the presence and position of fluorine atoms on the benzyl ring are critical for achieving high potency. nih.gov

Difluorobenzyl Derivatives in Integrase Inhibitors: Several potent HIV-1 integrase inhibitors, such as Dolutegravir and Bictegravir, feature a halobenzyl group. nih.gov SAR studies on these compounds have revealed that the dihalo-substitution pattern on the benzyl ring is generally more potent than mono-substitution. nih.gov The increased length of the linker connecting the pharmacophore to the halobenzyl group allows for deeper penetration into a pocket formed by the displaced viral DNA, leading to improved potency. nih.gov

By analyzing the SAR of these related compound classes, it becomes evident that the combination of an oxalamide linker with a difluorobenzyl moiety is a promising strategy for designing potent inhibitors of various biological targets. The N1-allyl group provides an additional point of diversity that can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Molecular Mechanism of Action Investigations for N1 Allyl N2 2,6 Difluorobenzyl Oxalamide

Identification and Validation of Specific Molecular Targets

There is no publicly available research identifying or validating specific molecular targets for N1-allyl-N2-(2,6-difluorobenzyl)oxalamide, including any potential anthelmintic or protein kinase targets.

Detailed Elucidation of Ligand-Target Binding Modes and Interaction Dynamics

Without identified molecular targets, there is no information available to elucidate the ligand-target binding modes or interaction dynamics for this compound.

Characterization of Enzymatic Inhibition, Activation, or Modulation Profiles

No studies have been published that characterize the enzymatic inhibition, activation, or modulation profiles of this compound.

Modulation of Cellular Pathways and Downstream Signaling Events

The effects of this compound on cellular pathways and downstream signaling events have not been documented in the scientific literature.

In Vitro Biochemical and Cell-Based Assays for Mechanistic Probing

There are no available reports of in vitro biochemical or cell-based assays having been conducted to probe the molecular mechanism of this compound.

Computational and Theoretical Chemistry in N1 Allyl N2 2,6 Difluorobenzyl Oxalamide Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in providing a detailed understanding of the molecular structure and properties of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide at the atomic level. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT), particularly with the B3LYP functional, are commonly employed to achieve a balance between computational cost and accuracy. researchgate.net

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

The electronic structure is fundamental to a molecule's chemical behavior. Theoretical calculations can map the distribution of electrons within this compound, highlighting regions of high or low electron density.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For molecules containing allyl groups, molecular orbital theory can shed light on the interactions between the metal center and the ligand. researchgate.net

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. These maps are invaluable for predicting how the molecule will interact with other molecules.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of this compound and the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can provide insights into conformational dynamics or solvent effects.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Calculating these frequencies computationally allows for the assignment of specific absorption bands to particular functional groups and vibrational motions within the this compound structure. A comparison between calculated and experimental IR spectra can validate the computed geometry. ksu.edu.sa

| Spectroscopic Property | Predicted Value Range | Key Structural Correlations |

| ¹H NMR Chemical Shift (ppm) | 0.9 - 8.0 | Allyl protons, aromatic protons, amide N-H protons |

| ¹³C NMR Chemical Shift (ppm) | 20 - 170 | Carbonyl carbons, aromatic carbons, allyl carbons |

| IR Frequency (cm⁻¹) | 1650 - 1700 (C=O stretch), 3200 - 3400 (N-H stretch) | Oxalamide functional group, N-H bonds |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values for this compound would require specific quantum chemical calculations.

Elucidation of Reaction Mechanisms and Reaction Pathways via Transition State Calculations

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and potential transition states, it is possible to map out the entire reaction pathway. bohrium.com

Transition state theory allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is critical for understanding reaction rates and predicting the feasibility of different reaction pathways. For instance, the reactivity of the allyl group or potential cyclization reactions could be explored through these computational methods. core.ac.ukresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are central to the field of drug discovery and design.

Ligand-Target Interaction Prediction and Virtual Screening

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By computationally "docking" this compound into the active site of a target protein, researchers can estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Virtual Screening: In virtual screening, large libraries of compounds are computationally docked against a target of interest to identify potential "hits" with high binding affinities. nih.gov If this compound were part of such a library, its potential as a ligand for various biological targets could be rapidly assessed.

| Interaction Type | Potential Interacting Residues in a Protein |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Phe, Tyr, Trp, His |

Note: This table lists general types of amino acid residues that could potentially interact with a ligand like this compound. Specific interactions depend on the unique topology and amino acid composition of the target protein's binding site.

Identification of Putative Binding Sites and Pharmacophore Models

Putative Binding Sites: Molecular docking simulations can also be used to identify potential binding sites on a protein surface that were not previously known. By exploring the entire surface of a target protein, it may be possible to uncover allosteric sites where the binding of this compound could modulate the protein's activity.

Pharmacophore Models: A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the docked conformation of this compound, a pharmacophore model could be developed. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for binding. This model can then be used to search for other molecules with similar pharmacophoric features, potentially leading to the discovery of new and more potent ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound and its analogs, QSAR studies are instrumental in predicting the biological activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds.

Development of Predictive Models for Biological Activity Based on Structural Features

The foundation of a predictive QSAR model lies in the systematic correlation of variations in molecular structure with changes in biological response. For a series of oxalamide derivatives, including this compound, the development of such a model involves several key steps. Initially, a dataset of compounds with a common structural scaffold and their corresponding experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) are employed to generate a mathematical equation that links a selection of these descriptors to the biological activity. The goal is to create a statistically robust model with high predictive power.

For instance, a hypothetical QSAR model for a series of oxalamide derivatives might take the following form:

pIC50 = c0 + c1(logP) + c2(LUMO) + c3(Molecular Surface Area)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are regression coefficients.

The table below illustrates a hypothetical dataset that could be used to develop a QSAR model for oxalamide derivatives.

| Compound ID | R1 Group | R2 Group | pIC50 | logP | LUMO (eV) | Molecular Surface Area (Ų) |

| 1 | Allyl | 2,6-difluorobenzyl | 6.5 | 2.8 | -0.15 | 350 |

| 2 | Propyl | 2,6-difluorobenzyl | 6.2 | 3.1 | -0.14 | 360 |

| 3 | Allyl | 2-fluorobenzyl | 6.1 | 2.5 | -0.12 | 340 |

| 4 | Allyl | Benzyl (B1604629) | 5.8 | 2.2 | -0.10 | 330 |

| 5 | Propyl | 2-fluorobenzyl | 5.9 | 2.8 | -0.11 | 350 |

Application of Machine Learning Algorithms in Activity Prediction

While traditional QSAR models often rely on linear regression techniques, the complexity of structure-activity relationships can sometimes necessitate more advanced computational approaches. Machine learning algorithms are increasingly being applied in QSAR modeling to capture non-linear relationships between molecular descriptors and biological activity. nih.gov

For a compound like this compound and its analogs, several machine learning methods could be employed:

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that can effectively handle high-dimensional data. In QSAR, SVM can be used to build models that separate compounds into active and inactive classes or to predict continuous activity values.

Random Forests (RF): This ensemble learning method constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF is known for its robustness and ability to handle large datasets with numerous descriptors.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. researchgate.net They can learn complex patterns in data and are well-suited for modeling non-linear QSAR data. researchgate.net

The application of these machine learning algorithms follows a similar workflow to traditional QSAR: data collection, descriptor calculation, model training, and validation. The key difference lies in the sophistication of the algorithm used to establish the structure-activity relationship.

The following table provides a hypothetical comparison of the predictive performance of different modeling techniques for a set of oxalamide derivatives.

| Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |

| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.72 |

| Support Vector Machine (SVM) | 0.88 | 0.82 | 0.85 |

| Random Forest (RF) | 0.92 | 0.85 | 0.89 |

| Artificial Neural Network (ANN) | 0.95 | 0.88 | 0.91 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with biological targets at an atomic level.

The process of an MD simulation begins with the generation of an initial three-dimensional structure of the molecule. This structure is then placed in a simulated environment, typically a box of solvent molecules (e.g., water), and subjected to a set of physical laws that govern the interactions between atoms. The forces between atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated numerically to simulate the movement of each atom over a series of small time steps.

By analyzing the trajectory of the simulation, which is the record of the positions and velocities of all atoms over time, several key properties can be investigated:

Conformational Sampling: MD simulations allow for the exploration of the different spatial arrangements (conformations) that this compound can adopt. This is crucial for understanding which conformations are energetically favorable and which might be responsible for its biological activity.

Flexibility Analysis: The simulation can reveal which parts of the molecule are rigid and which are flexible. This information can be quantified by calculating the Root Mean Square Fluctuation (RMSF) of each atom, which measures the deviation of an atom's position from its average position over the course of the simulation.

Interaction with Biological Targets: If the structure of the biological target (e.g., an enzyme) is known, MD simulations can be used to study the binding of this compound to its active site. This can help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity.

The following table outlines typical parameters used in an MD simulation of a small molecule like this compound.

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Box Type | Cubic or Rectangular |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Length | 100 ns or longer |

| Ensemble | NPT (isothermal-isobaric) |

Through the application of MD simulations, a dynamic understanding of the behavior of this compound at the molecular level can be achieved, complementing the predictive power of QSAR models and providing a more complete picture of its structure-activity relationship.

Future Directions and Advanced Applications of N1 Allyl N2 2,6 Difluorobenzyl Oxalamide Research

Rational Design and De Novo Synthesis of Novel Oxalamide Analogs with Enhanced and Specific Activities

The principles of rational drug design are central to the evolution of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide research. This approach leverages an understanding of structure-activity relationships (SAR) to guide the synthesis of new analogs with improved potency and target specificity. The systematic modification of the core oxalamide structure, including the allyl and 2,6-difluorobenzyl moieties, can be guided by computational tools such as pharmacophore modeling. nih.govchemimpex.com These models help to identify the key chemical features essential for biological activity, allowing for the design of molecules with a higher probability of successful target engagement. nih.govnih.gov

De novo synthesis, the creation of novel molecular structures from basic building blocks, offers a powerful avenue for exploring the chemical space around the oxalamide scaffold. rsc.orgnih.gov By moving beyond simple modifications of the parent compound, researchers can design and synthesize entirely new classes of oxalamide derivatives. This could involve the introduction of diverse aromatic and heterocyclic systems, the variation of linker lengths and flexibility, and the incorporation of different functional groups to modulate physicochemical properties such as solubility and metabolic stability. The goal of these synthetic endeavors is to produce a library of compounds with a wide range of biological activities, from which new lead compounds for various therapeutic targets can be identified.

A critical aspect of this rational design process is the iterative cycle of design, synthesis, and biological evaluation. The data obtained from the biological screening of newly synthesized analogs feeds back into the computational models, refining the understanding of the SAR and guiding the design of the next generation of compounds. This synergistic interplay between synthetic chemistry and computational modeling is essential for the efficient discovery of oxalamide analogs with enhanced and highly specific biological activities.

Exploration of Unexplored Biological Activities Beyond Current Indications (e.g., anthelmintic, c-MET modulation)

While initial research may have focused on specific biological targets, the oxalamide scaffold possesses the structural versatility to interact with a wide range of biomolecules. A key future direction is the systematic exploration of previously uninvestigated biological activities. Two promising areas for such exploration are in the development of novel anthelmintic agents and as modulators of the c-MET receptor tyrosine kinase.

The search for new anthelmintic drugs is a global health priority due to the rise of resistance to existing treatments. nih.gov While the anthelmintic properties of oxalamides are largely uncharted, the structural features of this compound, including its aromatic and amide components, suggest that it could serve as a scaffold for the development of new anti-parasitic agents. Screening of a diverse library of oxalamide analogs against a panel of parasitic helminths could uncover novel lead compounds. Further optimization of these hits, guided by SAR studies, could lead to the development of a new class of anthelmintic drugs with a novel mechanism of action.

The c-MET receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in the progression of numerous cancers. rsc.orgresearchgate.netrsc.org The development of small molecule inhibitors of c-MET is an active area of research. ontosight.aiijbbku.com The oxalamide scaffold, with its ability to engage in hydrogen bonding and other non-covalent interactions, has the potential to be adapted to bind to the ATP-binding site of c-MET or to allosteric sites. wikipedia.orgmdpi.com A focused research program involving the design and synthesis of oxalamide derivatives specifically targeted against c-MET could yield novel and potent inhibitors. The exploration of SAR in this context would be crucial for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net

Development of Innovative Synthetic Methodologies for Oxalamide Scaffolds

Advancements in synthetic organic chemistry can significantly impact the future of this compound research. The development of more efficient, sustainable, and versatile methods for the synthesis of the oxalamide core and its derivatives is a critical area of focus.

Traditional methods for synthesizing oxalamides often rely on the use of oxalyl chloride, a reagent that is highly reactive and can be challenging to handle. nih.gov Recent innovations have led to the development of more sustainable and atom-economical approaches. One such method is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex. wikipedia.orgnih.gov This reaction produces dihydrogen as the only byproduct, aligning with the principles of green chemistry. nih.gov Further development of such catalytic systems, perhaps using more earth-abundant metals, could make the synthesis of oxalamides even more environmentally benign and cost-effective.

The application of solid-phase synthesis techniques to the construction of oxalamide libraries is another important avenue for innovation. nih.gov By anchoring one of the starting materials to a solid support, it is possible to carry out the synthesis in a more streamlined and automated fashion. nih.gov This approach is particularly well-suited for the generation of large and diverse libraries of oxalamide analogs for high-throughput screening. nih.govijbbku.com The development of novel linkers and cleavage strategies will be key to expanding the scope of solid-phase oxalamide synthesis.

Furthermore, the integration of flow chemistry into the synthesis of oxalamides holds significant promise. halolabs.com Flow reactors can offer improved control over reaction parameters, leading to higher yields and purities. nih.govmdpi.com They also allow for the safe handling of hazardous reagents and intermediates, and can be readily scaled up for the production of larger quantities of material. halolabs.com The development of continuous flow processes for the synthesis of this compound and its analogs could revolutionize the way these compounds are produced.

| Synthetic Methodology | Key Features | Potential Advantages |

| Acceptorless Dehydrogenative Coupling | Ruthenium-pincer catalyzed reaction of ethylene glycol and amines. wikipedia.orgnih.gov | Atom-economical, produces H2 as the only byproduct, avoids hazardous reagents like oxalyl chloride. nih.gov |

| Solid-Phase Synthesis | One reactant is attached to a solid support, allowing for simplified purification. nih.gov | Amenable to automation and high-throughput synthesis of compound libraries. nih.gov |

| Flow Chemistry | Reactions are carried out in a continuous stream within a reactor. halolabs.com | Enhanced control over reaction conditions, improved safety, and scalability. nih.govhalolabs.commdpi.com |

Integration with Systems Biology and Network Pharmacology for Comprehensive Biological Understanding

To gain a deeper and more holistic understanding of the biological effects of this compound and its analogs, it is essential to move beyond a single-target-focused approach and embrace the principles of systems biology and network pharmacology. mdpi.comnih.gov These disciplines aim to understand the complex interplay of biological molecules and pathways, and how they are perturbed by xenobiotics. nih.gov

The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the cellular response to treatment with an oxalamide derivative. nih.govyoutube.comyoutube.com By analyzing changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the key pathways and biological processes that are modulated by the compound. This information can help to elucidate the mechanism of action, identify potential off-target effects, and discover novel therapeutic applications. nih.gov

Network pharmacology provides a framework for analyzing the complex interactions between drugs, targets, and diseases. mdpi.comnih.govnih.gov By constructing and analyzing protein-protein interaction networks, it is possible to identify the key nodes and modules that are targeted by an oxalamide analog. mdpi.com This can help to explain the observed polypharmacology of the compound – its ability to interact with multiple targets – and to predict potential synergistic or antagonistic effects when used in combination with other drugs. nih.gov The application of network pharmacology can also aid in the rational design of combination therapies and in the repositioning of existing drugs for new indications.

Contribution to Fundamental Principles of Oxalamide Chemistry and Chemical Biology

Beyond its potential therapeutic applications, the study of this compound and its analogs can contribute to a more fundamental understanding of the chemistry and chemical biology of the oxalamide scaffold. This includes a detailed investigation of its physicochemical properties, its conformational preferences, and its ability to engage in various non-covalent interactions.

The oxalamide moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor. researchgate.net A systematic study of the hydrogen bonding patterns of a series of oxalamide derivatives, both in the solid state and in solution, can provide valuable insights into their self-assembly properties and their ability to bind to biological macromolecules. researchgate.net Biophysical techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry can be used to characterize the interactions between oxalamide analogs and their protein targets in atomic detail. halolabs.comnih.govrsc.orgresearchgate.netembl-hamburg.de

The development of oxalamide-based chemical probes is another important area of future research. nih.gov These probes, which can be equipped with reporter tags such as fluorescent dyes or affinity labels, can be used to visualize the subcellular localization of their targets, to identify novel binding partners, and to study the dynamics of biological processes in living cells. The insights gained from these studies can not only advance our understanding of the specific biological systems under investigation but can also contribute to the broader field of chemical biology by providing new tools and strategies for probing biological function.

| Research Area | Key Objectives | Potential Impact |

| Physicochemical Characterization | Investigate properties like solubility, stability, and conformational preferences. | Guide the design of analogs with improved drug-like properties. |

| Biophysical Studies | Characterize the interactions between oxalamides and their biological targets at a molecular level. halolabs.comnih.govrsc.orgresearchgate.netembl-hamburg.de | Elucidate the structural basis of activity and inform rational drug design. |

| Chemical Probe Development | Synthesize oxalamide derivatives with reporter tags for use in cellular and in vivo imaging. nih.gov | Enable the study of biological processes in real-time and the identification of new drug targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.